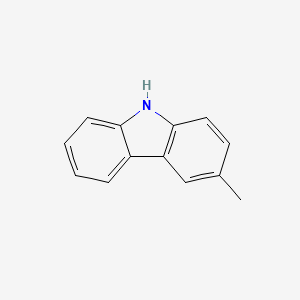

3-Methyl-9H-carbazole

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

3-Methylcarbazol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Cyclisierung von 2-Aminobiphenyl-Derivaten. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. Palladium, und wird unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von 3-Methylcarbazol beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst häufig Schritte wie die Reinigung durch Umkristallisation und Lösungsmittelextraktion, um die gewünschte Verbindung zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen

3-Methylcarbazol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann 3-Methylcarbazol in verschiedene oxidierte Derivate umwandeln.

Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern, wodurch ihre biologische Aktivität möglicherweise verstärkt wird.

Substitution: Substitutionsreaktionen, insbesondere elektrophiler aromatischer Austausch, sind üblich für die Modifizierung des Carbazolrings.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Elektrophiler aromatischer Austausch erfolgt oft mit Reagenzien wie Brom oder Chlor unter sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von 3-Methylcarbazol, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Overview

3-Methyl-9H-carbazole is a key material in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its favorable thermal stability and electronic properties enhance the efficiency and longevity of these devices.

Research Findings

- OLEDs : The incorporation of this compound in OLEDs has been shown to improve device performance due to its high triplet energy level, which helps in preventing exciton quenching .

- OPVs : In OPVs, this compound acts as an electron donor or acceptor, optimizing charge transfer processes and increasing overall energy conversion efficiency .

| Application | Type | Key Benefits |

|---|---|---|

| OLEDs | Light Emission | High thermal stability, improved efficiency |

| OPVs | Energy Conversion | Enhanced charge transfer |

Fluorescent Dyes

Overview

this compound is utilized as a fluorescent probe in biochemical assays. Its fluorescence properties allow for sensitive detection of biomolecules.

Case Study

In a study involving the detection of specific proteins, this compound derivatives were used to create fluorescent labels that demonstrated high sensitivity and selectivity, making them suitable for diagnostic applications .

| Application | Type | Key Benefits |

|---|---|---|

| Biochemical Assays | Fluorescent Probes | High sensitivity, selective detection |

Polymer Science

Overview

This compound is incorporated into polymer matrices to enhance their optical and electrical properties.

Research Insights

Studies have shown that adding this compound to polymer blends results in improved conductivity and light-emitting properties, making it valuable for advanced material production .

| Application | Type | Key Benefits |

|---|---|---|

| Polymer Blends | Material Enhancement | Improved optical/electrical properties |

Pharmaceutical Research

Overview

Research into the therapeutic potential of this compound has gained traction, particularly concerning its anti-cancer properties.

Case Study

A study highlighted its cytotoxic effects on various cancer cell lines, suggesting that derivatives of this compound could serve as potential candidates for cancer treatment. The mechanism involves interference with cell cycle regulation and apoptosis induction .

| Application | Type | Key Benefits |

|---|---|---|

| Cancer Research | Therapeutic Agent | Cytotoxicity against cancer cells |

Environmental Monitoring

Overview

this compound plays a role in environmental studies, particularly in understanding the degradation pathways of polycyclic aromatic hydrocarbons (PAHs).

Research Findings

It has been used to track the environmental fate of PAHs, aiding researchers in assessing the impact of these pollutants on ecosystems .

| Application | Type | Key Benefits |

|---|---|---|

| Environmental Studies | Pollutant Tracking | Understanding degradation pathways |

Wirkmechanismus

The anticancer effects of 3-Methylcarbazole are primarily due to its ability to inhibit cell growth. It targets specific molecular pathways involved in cell cycle regulation and apoptosis. The compound’s interaction with these pathways leads to the suppression of cancer cell proliferation and the induction of programmed cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Carbazol: Die Stammverbindung von 3-Methylcarbazol, bekannt für ihre breite Palette von biologischen Aktivitäten.

9-Ethylcarbazol: Ein weiteres Derivat mit potenziellen Antikrebs-Eigenschaften.

3,6-Dimethylcarbazol: Eine Verbindung mit ähnlicher chemischer Struktur und biologischer Aktivität.

Einzigartigkeit

3-Methylcarbazol zeichnet sich durch sein spezifisches Substitutionsschema aus, das seine Antikrebs-Eigenschaften im Vergleich zu anderen Carbazolderivaten verstärkt. Seine einzigartige Struktur ermöglicht gezielte Interaktionen mit molekularen Pfaden, die am Wachstum von Krebszellen beteiligt sind .

Biologische Aktivität

3-Methyl-9H-carbazole is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Carbazoles

Carbazoles are heterocyclic compounds known for their wide range of biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. The structural diversity of carbazoles allows for various derivatives to exhibit unique biological properties, making them significant in medicinal chemistry .

Anticancer Activity

Research indicates that this compound and its derivatives have notable anticancer properties. Various studies have demonstrated their efficacy against different cancer cell lines.

-

Cell Cycle Arrest and Apoptosis :

- Studies show that carbazole derivatives can induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation. For instance, a derivative known as HYL-6d has been shown to increase p53 levels while decreasing cyclin D1, leading to cell cycle arrest in the sub-G1 and S phases in MCF-7 breast cancer cells .

- The activation of caspase-9 and a decrease in Bcl-2 expression further support the pro-apoptotic effects of these compounds .

-

Anti-Angiogenic Activity :

- This compound has exhibited anti-angiogenic properties by inhibiting endothelial cell proliferation and migration, crucial for tumor growth and metastasis. This was evidenced by reduced tube formation in human umbilical vascular endothelial cells (HUVECs) when treated with specific carbazole derivatives .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the anticancer activities of this compound derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HYL-6d | MCF-7 (breast cancer) | 14 | Induces apoptosis, cell cycle arrest |

| SL-3–19 | HepG2 (liver cancer) | 12 | Inhibits microtubule assembly |

| ECCA | Melanoma | 5.04 | Induces apoptosis via caspase activation |

| MCDC | A549 (lung carcinoma) | 5.48 | Reduces viability through apoptosis |

Broader Biological Activities

In addition to anticancer properties, this compound exhibits other biological activities:

Eigenschaften

IUPAC Name |

3-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKYYUQQYARDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196805 | |

| Record name | 3-Methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4630-20-0 | |

| Record name | 3-Methylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4630-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18UX66Z45K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.